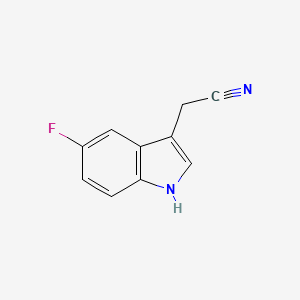

2-(5-fluoro-1H-indol-3-yl)acetonitrile

Descripción general

Descripción

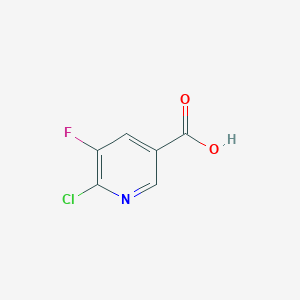

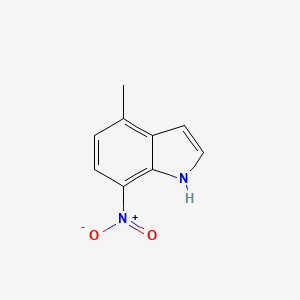

“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.18 . It is a type of fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .

Molecular Structure Analysis

The molecular structure of “2-(5-fluoro-1H-indol-3-yl)acetonitrile” is characterized by the presence of a fluorine atom and a nitrile group attached to an indole ring . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .

Physical And Chemical Properties Analysis

“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a powder with a melting point of 58-59°C .

Aplicaciones Científicas De Investigación

Antiviral Applications

5-Fluoroindole-3-acetonitrile: derivatives have been studied for their antiviral properties. For instance, compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown inhibitory activity against a range of RNA and DNA viruses, including the Coxsackie B4 virus .

Anti-inflammatory and Anticancer Activities

Indole derivatives, including those related to 5-fluoroindole-3-acetonitrile, exhibit significant anti-inflammatory and anticancer activities. They have been found to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents .

Antimicrobial and Antitubercular Effects

The indole nucleus, a key component of 5-fluoroindole-3-acetonitrile, is present in many bioactive compounds that demonstrate antimicrobial and antitubercular effects. This makes it a valuable scaffold for synthesizing new medicinal compounds .

Antidiabetic and Antimalarial Properties

Indole derivatives are also being explored for their potential in treating diabetes and malaria. The diverse biological activities of these compounds make them candidates for screening in pharmacological studies .

Anticholinesterase and Antioxidant Functions

The indole structure is associated with anticholinesterase and antioxidant functions, which are crucial in managing neurodegenerative diseases and combating oxidative stress, respectively .

Biotechnological Production

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including those related to 5-fluoroindole-3-acetonitrile. These derivatives have applications in flavor, fragrance, and as natural colorants with therapeutic potential .

Electroluminescence and Optical Applications

Derivatives based on 2-(1H-indol-3-yl)acetonitrile have been synthesized for their electroluminescent properties. These compounds exhibit high fluorescence quantum yield and good thermal stability, making them suitable for optical applications .

Neuroprotective Effects

Compounds structurally similar to 5-fluoroindole-3-acetonitrile have been investigated for their neuroprotective effects. For example, derivatives have been shown to protect against vision loss and retinal ganglion cell damage by activating specific receptors .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with indoleamine 2,3-dioxygenase (ido-1), a key immunosuppressive mechanism in oncology .

Mode of Action

It is known that indole derivatives can play a significant role in cell biology and can be used as biologically active compounds for the treatment of various disorders .

Biochemical Pathways

Similar compounds have been shown to impact the immune response through effector t-cell anergy and enhanced treg function .

Result of Action

Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for oled applications .

Action Environment

It is known that the charge injection ability of similar compounds increases with suitable substitution, leading to improved organic light-emitting diode (oled) performance .

Propiedades

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMIZCBOTYJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512264 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

CAS RN |

73139-85-2 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)